Losartan Impurity K

Overview

Description

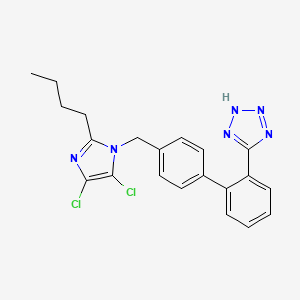

Losartan EP Impurity K (CAS: 114798-36-6), also known as Losartan Carboxaldehyde or Losartan USP Related Compound C, is a pharmacopeial impurity of the antihypertensive drug Losartan. Its IUPAC name is 2-Butyl-4-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-carbaldehyde. The compound features an aldehyde (-CHO) functional group at the 5-position of the imidazole ring, distinguishing it from Losartan’s primary structure, which contains a hydroxymethyl (-CH2OH) group at the same position .

As a degradation product or synthetic intermediate, Impurity K is critical in quality control during Losartan manufacturing. Regulatory guidelines (e.g., USP, EP) mandate its control at levels ≤0.15% to ensure drug safety and efficacy . Analytical methods such as HPLC-MS and FTIR are routinely employed for its identification and quantification .

Preparation Methods

Structural and Functional Characteristics of Losartan Impurity K

This compound (CAS: 114798-36-6) is structurally characterized by the presence of a formyl group (-CHO) at the 5-position of the imidazole ring, distinguishing it from losartan potassium, which contains a hydroxymethyl group (-CHOH) at the same position . This aldehyde derivative is classified as a process-related impurity under International Council for Harmonisation (ICH) guidelines and is monitored rigorously due to its potential impact on drug safety and efficacy .

Synthetic Routes Leading to this compound

Oxidation of Hydroxymethyl Intermediate

The primary pathway for Impurity K formation involves the oxidation of the hydroxymethyl intermediate (2-n-butyl-4-chloro-5-hydroxymethylimidazole) during losartan synthesis. Patent WO2010029457A2 describes the synthesis of losartan potassium via a key intermediate (Compound IV), where sodium azide and triethylamine hydrochloride in 1-methyl-2-pyrrolidinone (NMP) and toluene are used to form the tetrazole ring . Under oxidative conditions or prolonged reaction times, the hydroxymethyl group may oxidize to the aldehyde, yielding Impurity K .

Example Conditions from Patent WO2010029457A2 :

-

Reactants: 125.0 g of Compound IV, 85.6 g sodium azide, 181.0 g triethylamine hydrochloride.

-

Solvents: NMP (125.0 mL), toluene (500.0 mL).

-

Reaction: Heated at 110°C for 30–35 hours.

-

Outcome: 75.0% yield of losartan (V), with purity of 99.25%.

Risk of Impurity Formation:

-

Elevated temperatures or residual oxidizing agents promote oxidation of the hydroxymethyl group.

-

Inadequate pH control during workup (e.g., acetic acid addition to adjust pH 4–4.5) may destabilize intermediates, favoring aldehyde formation .

Alkylation Side Reactions

Patent CN113372338A outlines a method for preparing alkylated losartan impurities using losartan potassium as a starting material . While this patent focuses on N-alkyl derivatives (e.g., isopropyl or n-butyl groups), analogous side reactions involving formylating agents could theoretically generate Impurity K. However, direct evidence from the provided sources is limited, suggesting that oxidation remains the dominant pathway.

-

Alkylating Agents: R-X (R = C1–C4 alkyl; X = halogen or -OTs).

-

Base: Potassium carbonate (0.5–10 equivalents).

-

Solvent: Acetone, dichloromethane.

-

Reaction Temperature: 20–40°C for 6–15 hours.

Factors Influencing Impurity K Formation

Reaction Conditions

-

Temperature: Prolonged heating above 100°C accelerates oxidation .

-

pH: Acidic conditions during workup (pH 4–5) may stabilize the aldehyde form .

-

Solvent Choice: Polar aprotic solvents like NMP favor oxidation over alkylation .

Analytical Methods for Quantification

A high-performance liquid chromatography (HPLC) method validated by IJPSR (2025) enables simultaneous estimation of Impurity K alongside other losartan impurities .

-

Column: C18 (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0) in gradient mode.

-

Detection: UV at 254 nm.

-

Linearity: 0.1–1.5 µg/mL (R = 0.999).

Validation Data:

| Parameter | Result for Impurity K |

|---|---|

| Retention Time | 12.8 ± 0.2 min |

| LOD | 0.03 µg/mL |

| LOQ | 0.10 µg/mL |

| Recovery | 98.5–101.2% |

Mitigation Strategies

-

Process Optimization: Tight control of reaction temperature (<100°C) and pH (neutral during oxidation-prone steps) .

-

Advanced Purification: Use of adsorbents like activated charcoal and gradient recrystallization with acetone-water mixtures .

-

In-Process Monitoring: Real-time HPLC tracking to detect Impurity K at intermediate stages .

Chemical Reactions Analysis

Losartan Impurity K undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide under acidic conditions.

Reduction: Common reducing agents include sodium borohydride.

Substitution: This reaction often involves halogenated compounds and can be catalyzed by various metal catalysts

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .

Scientific Research Applications

Quality Control and Regulatory Compliance

Losartan Impurity K plays a crucial role in the quality control processes of losartan potassium formulations. It is utilized as a working standard or secondary reference standard in impurity profiling during the commercial production of losartan. This is essential for adhering to the limits and threshold values specified by regulatory bodies like the FDA and various pharmacopoeial guidelines. Specifically, it assists in:

- Impurity Profiling : Identifying and quantifying impurities in losartan formulations to ensure they meet safety standards.

- Abbreviated New Drug Application (ANDA) : Supporting the filing process by providing necessary data on impurities for generic formulations of losartan .

Analytical Methods for Detection

The detection and quantification of this compound are vital for ensuring the integrity of pharmaceutical products. Various analytical techniques have been employed to analyze losartan and its impurities, including:

- High-Performance Liquid Chromatography (HPLC) : This method has been validated for simultaneous quantification of losartan potassium and its related impurities, including Impurity K. The precision of these methods is critical, with recovery rates for losartan potassium ranging from 99.15% to 100.49% .

- Mass Spectrometry : Advanced screening techniques combining targeted and untargeted approaches have revealed multiple impurities, including this compound, enhancing quality assurance processes in drug manufacturing .

Toxicity Studies

This compound has also been studied in the context of toxicity assessments. Understanding its effects is essential, particularly when evaluating the safety profiles of losartan formulations. Recent studies have highlighted potential toxic effects associated with losartan overdose scenarios, where impurities may play a role in exacerbating adverse outcomes .

Pharmacological Research

Research into the pharmacological implications of this compound is ongoing. Studies have indicated that various degradation products of losartan can impact its efficacy and safety profile. For instance:

- Degradation Studies : Research has shown that exposure to UV light can lead to the degradation of losartan potassium, producing compounds that may include this compound. Understanding these degradation pathways is crucial for determining storage conditions and stability profiles of losartan formulations .

- Toxicity Case Report : A study reported a case where a patient overdosed on losartan, leading to acute kidney injury and hyperkalemia. The presence of impurities like this compound was considered when assessing the patient's condition and treatment response .

- Stability Study : Research indicated that under UV exposure, losartan potassium degrades into several products, including this compound, emphasizing the need for careful handling and storage conditions to maintain drug efficacy .

Mechanism of Action

While Losartan itself acts as an angiotensin II receptor antagonist, blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II , the specific mechanism of action for Losartan Impurity K is less well-defined. it is known that impurities can interact with various molecular targets and pathways, potentially leading to adverse effects .

Comparison with Similar Compounds

Losartan Impurity K shares structural similarities with other Losartan-related impurities and metabolites. Below is a detailed comparison based on chemical properties, analytical behavior, and regulatory significance:

Structural and Functional Group Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Group |

|---|---|---|---|---|

| Losartan EP Impurity K | 114798-36-6 | C22H21ClN6O | 420.90 | Aldehyde (-CHO) |

| Losartan Carboxylic Acid | 124750-92-1 | C22H21ClN6O2 | 436.90 | Carboxylic Acid (-COOH) |

| Losartan EP Impurity C (Isolosartan) | 114799-13-2 | C22H23ClN6O | 422.92 | Structural isomer (tetrazole ring orientation) |

| Losartan EP Impurity D | 83857-96-9 | C8H11ClN2O | 186.64 | Chlorinated fragment |

Key Observations :

- Aldehyde vs. Carboxylic Acid : Impurity K’s aldehyde group makes it more reactive than Losartan Carboxylic Acid, which contains a stable -COOH group. This reactivity may lead to further degradation under oxidative conditions .

- Isomerism : Impurity C (Isolosartan) differs in the spatial arrangement of the tetrazole ring, affecting its receptor-binding affinity compared to Losartan .

Analytical Differentiation

- HPLC-MS : Impurity K and Losartan Impurity I (same molecular weight, 420.90) are differentiated via retention times using a C18 column with ammonium acetate/acetonitrile buffer (pH 7). Impurity K elutes earlier due to its polar aldehyde group .

- FTIR : The carbonyl stretch (C=O) at ~1700 cm⁻¹ in Impurity K’s FTIR spectrum distinguishes it from Losartan’s hydroxymethyl group (O-H stretch at ~3200 cm⁻¹) .

Stability and Toxicity

- Stability : Impurity K is prone to oxidation, forming Losartan Carboxylic Acid under acidic conditions. In contrast, Losartan EP Impurity D (a chlorinated fragment) is stable but lacks pharmacological activity .

Table 1: Analytical Parameters for Losartan Impurities

| Parameter | This compound | Losartan Carboxylic Acid | Losartan EP Impurity C |

|---|---|---|---|

| Retention Time (HPLC) | 6.2 min | 8.5 min | 7.8 min |

| UV λmax (nm) | 220 | 220 | 220 |

| LogP | 3.1 | 2.8 | 3.4 |

| Regulatory Limit | ≤0.15% | ≤0.10% | ≤0.20% |

Biological Activity

Losartan Impurity K, also known as Losartan Carboxaldehyde (CAS No. 114798-36-6), is a byproduct of the synthesis of losartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension. Understanding the biological activity and implications of this impurity is crucial for pharmaceutical quality control and safety assessments.

This compound is characterized by its chemical structure, which includes a carboxaldehyde functional group. The synthesis typically involves alkylation processes where losartan potassium interacts with various alkylating agents under controlled conditions. For instance, one method utilizes acetone as a solvent and potassium as an alkylating agent, resulting in yields of up to 99.96% purity for the resultant impurity .

Losartan itself functions by selectively blocking the AT1 receptor for angiotensin II, thereby inhibiting its vasoconstrictive effects. Although this compound does not have the same therapeutic profile as losartan, its presence in formulations can influence the pharmacodynamics and pharmacokinetics of the active ingredient. Studies have shown that impurities can affect drug metabolism and efficacy, potentially leading to altered therapeutic outcomes .

Toxicological Profile

Research indicates that impurities like this compound may exhibit varying degrees of toxicity. In clinical studies, adverse effects associated with losartan have been documented, including hyperkalemia and hypotension, which could be exacerbated by impurities present in formulations . The specific toxicity profile of this compound requires further investigation, particularly regarding its long-term effects on renal function and cardiovascular health.

Clinical Implications

A study assessing the impact of various impurities on losartan's effectiveness highlighted that certain impurities could interfere with the drug's absorption and bioavailability. This was evidenced by a comparative analysis where formulations with higher impurity levels demonstrated reduced efficacy in lowering blood pressure compared to purer formulations .

Table 1: Summary of Clinical Findings on Losartan Formulations

Analytical Techniques

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been employed to quantify this compound in pharmaceutical formulations. These methods ensure compliance with regulatory standards set by organizations like the FDA and ICH, which mandate strict limits on impurity levels in drug products .

Table 2: Analytical Results for this compound

| Method Used | Detection Limit (µg/mL) | Recovery Rate (%) | RSD (%) |

|---|---|---|---|

| HPLC | 0.50 | 99.15 - 100.49 | 0.08 - 0.55 |

| LC-MS | 0.10 | 97.50 - 102.36 | 0.13 - 1.56 |

Regulatory Considerations

The presence of impurities like this compound necessitates stringent regulatory scrutiny during drug development and manufacturing processes. The European Pharmacopoeia outlines specific thresholds for related substances, emphasizing the need for rigorous testing protocols to ensure patient safety .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Losartan Impurity K in pharmaceutical formulations?

Q. How is this compound structurally characterized to confirm its identity?

Methodological Answer: Structural elucidation requires a combination of:

- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm the aldehyde group (δ ~9.8 ppm) and biphenyl-tetrazole moiety.

- High-resolution MS (HRMS) to verify the molecular ion at m/z 420.9 (CHClNO).

- HPLC co-injection studies with a certified reference standard to match retention times. Cross-validation against pharmacopeial monographs (USP/EP) ensures regulatory compliance .

Advanced Research Questions

Q. What experimental strategies resolve co-eluting impurities during HPLC analysis of this compound?

Methodological Answer: Co-elution challenges can be addressed by:

- Gradient optimization : Adjusting mobile phase composition (e.g., acetonitrile:phosphate buffer) to improve resolution.

- Column screening : Testing columns with different stationary phases (C18, phenyl-hexyl) to exploit hydrophobicity differences.

- Mass-directed purification : Using LC-MS/MS to isolate impurities for off-line characterization. For example, acidic degradation products of losartan (e.g., dimeric impurities) require tailored gradients to separate from Impurity K .

Q. How do forced degradation studies inform the stability profile of this compound?

Methodological Answer: Forced degradation under ICH Q1A(R2) conditions reveals formation pathways:

- Acidic hydrolysis (1M HCl, 70°C): Generates aldehyde derivatives via oxidation.

- Thermal stress (105°C, 72 hours): Induces dimerization through nucleophilic attack on the tetrazole ring.

- Photolysis (ICH Q1B): Monitors aldehyde stability under UV light. Quantify degradation products using stability-indicating methods and assess correlation with losartan’s shelf-life .

Q. What mechanistic insights explain the formation of this compound during synthesis?

Methodological Answer: Impurity K arises from:

- Incomplete oxidation : Residual intermediates (e.g., 2-butyl-4-chloroimidazole-5-methanol) oxidize to the aldehyde form.

- Cross-contamination : Shared equipment in multi-step synthesis introduces tetrazole-containing byproducts. Process analytical technology (PAT) and in-situ FTIR monitoring can minimize formation by optimizing reaction time/temperature .

Q. How is the genotoxic risk of this compound assessed in compliance with ICH M7?

Methodological Answer: Follow a tiered approach:

- Computational toxicology : Use in silico tools (e.g., Derek Nexus) to predict mutagenicity.

- Ames test : If predicted positive, conduct bacterial reverse mutation assays.

- Control strategy : Set limits based on Threshold of Toxicological Concern (TTC; ≤1.5 µg/day). Recent studies reclassified azido impurities (e.g., Losartan Azide) as non-mutagenic via in vivo Comet assays, but Impurity K requires case-specific evaluation .

Q. Method Validation and Regulatory Compliance

Q. What criteria validate an HPLC method for this compound in multi-component formulations?

Methodological Answer: Key validation parameters include:

- Specificity : Resolve Impurity K from losartan, hydrochlorothiazide, and degradation products.

- Accuracy : Spike recovery studies (98–102% for impurities ≥0.1%).

- Robustness : Test pH (±0.2), flow rate (±10%), and column age variations. Document all data per ICH Q2(R1) and submit to regulatory bodies (EMA/FDA) for ANDA approval .

Q. How are reference standards for this compound qualified to ensure traceability?

Methodological Answer: Certification involves:

- Purity assignment : Quantitative NMR (qNMR) with USP/EP reference materials.

- Stability monitoring : Long-term (25°C/60% RH) and accelerated (40°C/75% RH) studies.

- Cross-laboratory validation : Collaborate with pharmacopeial laboratories for inter-lab consistency. Example: Triphenylmethanol, a losartan impurity, was standardized via mass balance and chromatographic purity assessments .

Properties

IUPAC Name |

5-[2-[4-[(2-butyl-4,5-dichloroimidazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N6/c1-2-3-8-18-24-19(22)20(23)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSIPNNIJUARFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675798 | |

| Record name | 5-{4'-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-26-0 | |

| Record name | 5-[4′-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-yl]-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-{4'-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.